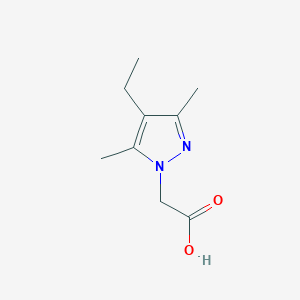![molecular formula C7H3BrClNS B1372433 7-Bromo-4-chlorothieno[3,2-c]pyridine CAS No. 29064-76-4](/img/structure/B1372433.png)
7-Bromo-4-chlorothieno[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-chlorothieno[3,2-c]pyridine is a chemical compound with the molecular formula C7H3BrClNS . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound can be synthesized by the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines . This reaction takes place in the presence of K2CO3 at 90°C in 1,4-dioxane/acetone . The HCl liberated during the reaction is quenched by K2CO3 . After aqueous workup and column chromatography, the desired compounds are obtained in 75–85% yield .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C7H3BrClNS/c8-5-3-10-7(9)4-1-2-11-6(4)5/h1-3H . The molecular weight of the compound is 248.53 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, compounds synthesized from 3-bromo-4-chlorothieno[3,2-c]pyridine can undergo Suzuki coupling with substituted boronic acids to form corresponding 4-hetero-1-yl-2-arylthieno[3,2-c]pyridine .Physical And Chemical Properties Analysis
This compound is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 248.53 .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Fluorescence Studies
7-Bromo-4-chlorothieno[3,2-c]pyridine serves as a precursor in the synthesis of various thieno[3, 2-c]pyridine derivatives. Studies have demonstrated that the introduction of donor-acceptor substituents into these derivatives significantly impacts their absorption, emission properties, and fluorescent quantum yields. The intricate interplay between these molecular modifications and their photophysical behavior underscores the potential of these compounds in applications like organic light-emitting diodes (OLEDs) and fluorescence-based sensors (Toche & Chavan, 2013).
2. Chemical Transformations and Derivative Synthesis
The compound has also been instrumental in the field of synthetic organic chemistry. It undergoes various chemical transformations, leading to the formation of multiple derivatives. These derivatives exhibit distinct structural and chemical properties, enabling their application in diverse areas, including material science and pharmaceuticals. The versatility of these transformations highlights the compound's role as a valuable building block in synthetic strategies (Klemm & Louris, 1984).
3. Development of Novel Antibacterial Agents
Researchers have explored the antibacterial properties of derivatives synthesized from this compound. These studies aim to develop new antibacterial agents by exploiting the unique chemical structure of the compound and its derivatives. The synthesis of such derivatives involves a series of reactions, each contributing to the final product's potential antibacterial activity. This research direction holds promise in addressing the growing concern of antibiotic resistance and the need for new antibacterial compounds (Rao et al., 2019).
Safety and Hazards
The safety information for 7-Bromo-4-chlorothieno[3,2-c]pyridine indicates that it is a hazardous substance. The compound is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation of vapour or mist, keeping away from sources of ignition, and taking measures to prevent the build-up of electrostatic charge .
Eigenschaften
IUPAC Name |
7-bromo-4-chlorothieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-10-7(9)4-1-2-11-6(4)5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJKCXXTMCUWLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC=C2Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676664 |
Source


|
| Record name | 7-Bromo-4-chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29064-76-4 |
Source


|
| Record name | 7-Bromo-4-chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B1372358.png)
![3-[(1-Cyclopropylethyl)amino]propanenitrile](/img/structure/B1372359.png)
![3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1372361.png)



![6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1372366.png)


